molecular formula C10H10BrClO2 B14295030 2-Bromopropyl 4-chlorobenzoate CAS No. 113504-97-5

2-Bromopropyl 4-chlorobenzoate

Cat. No.: B14295030
CAS No.: 113504-97-5
M. Wt: 277.54 g/mol
InChI Key: NGBUNKCNSAJXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopropyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propyl group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-bromopropanol.

    Reduction: The compound can be reduced to form the corresponding alcohol, 2-bromopropanol, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-chlorobenzoic acid derivatives.

    Hydrolysis: 4-Chlorobenzoic acid and 2-bromopropanol.

    Reduction: 2-Bromopropanol.

Scientific Research Applications

2-Bromopropyl 4-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromopropyl 4-chlorobenzoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This property allows it to modify biological molecules such as proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-Bromopropyl benzoate: Similar structure but lacks the chlorine atom on the benzene ring.

    4-Chlorobenzyl bromide: Contains a benzyl group instead of a propyl group.

    2-Bromoethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: 2-Bromopropyl 4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.

Properties

CAS No.

113504-97-5

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-bromopropyl 4-chlorobenzoate

InChI

InChI=1S/C10H10BrClO2/c1-7(11)6-14-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

NGBUNKCNSAJXEC-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.